1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C11H11FO. It is characterized by a cyclopropyl group attached to an ethanone structure, along with a fluorinated phenyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It exists as a liquid at room temperature, with a density of approximately 1.192 g/cm³ and a boiling point around 247.9 °C .
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (C₁₁H₁₁FO) is a small organic molecule synthesized through various methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. Research articles describe the detailed procedures and characterization techniques used to obtain this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Studies have explored the potential biological activity of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Some research suggests its potential as an anti-inflammatory agent, with in vitro studies demonstrating its ability to inhibit the production of pro-inflammatory mediators []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can serve as a reference compound in various scientific research applications. For instance, it can be used to calibrate analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of similar compounds [].
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has been studied for its role in drug metabolism, particularly in the context of prasugrel, an antiplatelet agent. The compound's metabolites are responsible for platelet aggregation, providing insights into its biological activity and potential interactions with other medications .
The synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one typically involves:
Specific methodologies can be derived from literature focusing on similar compounds or related synthetic pathways .
This compound has several applications:
Studies have indicated that 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one can interact with various biological systems:
Several compounds share structural similarities with 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(2-Fluorophenyl)propan-2-one | 2836-82-0 | 0.91 |
1-(2,4-Difluorophenyl)propan-2-one | 274682-91-6 | 0.89 |
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | 1391054-37-7 | 0.86 |
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | 1234356-88-7 | 0.82 |
1-(3-Fluorophenyl)propan-2-one | 1737-19-5 | 0.81 |
These compounds exhibit varying degrees of similarity based on structural features such as the presence of fluorinated phenyl groups or cyclopropane moieties. The unique arrangement of functional groups in 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one distinguishes it from these analogs, particularly in its specific biological activities and synthetic utility .
The Friedel-Crafts acylation methodology remains one of the most fundamental approaches for synthesizing aromatic ketones, including 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one [5]. This classical transformation involves the electrophilic acylation of fluorinated aromatic substrates using cyclopropanecarbonyl chloride in the presence of Lewis acid catalysts [5]. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring system [5].
Traditional Friedel-Crafts acylation protocols for fluorinated aromatic compounds require careful optimization due to the electron-withdrawing nature of the fluorine substituent [5]. Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) represent the most commonly employed Lewis acid catalysts for these transformations [8]. The meta-fluorophenyl substrate demonstrates moderate reactivity under standard conditions, necessitating elevated temperatures and extended reaction times to achieve satisfactory conversions [5].
Recent advances in Friedel-Crafts methodology have focused on expanding the scope to include less reactive substrates, particularly amides [5]. Researchers have demonstrated that superelectrophilic activation using trifluoromethanesulfonic acid (CF₃SO₃H) can enable the use of amides as acylating agents [5]. This approach involves the formation of dicationic superelectrophiles through protonation at the amido nitrogen, leading to diminished carbon-nitrogen resonance and subsequent cleavage to acyl cations [5].
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
AlCl₃/CH₂Cl₂ | 0-25 | 6-12 | 65-78 | [5] |
FeCl₃/Nitromethane | 25-40 | 8-16 | 58-72 | [5] |
CF₃SO₃H/Amide | 25 | 4-8 | 55-96 | [5] |
The optimization of reaction conditions for fluorinated substrates requires consideration of several factors including solvent polarity, catalyst loading, and temperature control [5]. Dichloromethane has proven to be an excellent solvent choice, providing high conversions while minimizing side reactions [6]. The use of polar aprotic solvents such as nitromethane can enhance the reactivity of electron-deficient aromatic systems [5].
The Suzuki-Miyaura cross-coupling reaction represents a powerful tool for constructing carbon-carbon bonds between organoborane reagents and halogenated aromatic compounds [8] [10]. For the synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one, this methodology offers an alternative approach through the coupling of cyclopropylboronic acid derivatives with fluorinated aryl halides [8].
Palladium-catalyzed Suzuki-Miyaura reactions involving fluorinated aromatic substrates present unique challenges due to the strong carbon-fluorine bond [8]. Traditional coupling conditions often prove insufficient for activating aryl fluorides, necessitating the development of specialized protocols [8] [14]. Nickel-catalyzed systems have emerged as particularly effective for these transformations, enabling the cross-coupling of aryl fluorides with organoboronic esters under mild conditions [8] [14].
Two distinct protocols have been developed for nickel-catalyzed cross-coupling of aryl fluorides [8] [14]. The first employs metal fluoride cocatalysts such as zirconium tetrafluoride (ZrF₄) and titanium tetrafluoride (TiF₄), which facilitate carbon-fluorine bond activation [8] [14]. The second protocol utilizes aryl fluorides bearing ortho-directing groups, which promote the difficult carbon-fluorine bond activation process through cyclometalation [8] [14].
The optimization of Suzuki-Miyaura conditions for cyclopropyl-containing substrates requires careful attention to catalyst loading and ligand selection [15]. Palladium(II) acetate combined with dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) has demonstrated exceptional performance with catalyst loadings as low as 0.25-1 mol% [15]. This catalytic system achieves high conversions and excellent yields while minimizing the formation of byproducts [15].
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 80-100 | 69-93 | [15] |
Ni(COD)₂/ZrF₄ | Cs₂CO₃ | Dioxane | 80-120 | 65-85 | [8] |
Pd(dppf)Cl₂ | K₃PO₄ | DMF | 100-120 | 45-70 | [15] |
Recent developments in cross-coupling methodology have focused on expanding the scope to include challenging electrophiles such as simple ketones [9]. The activation of unstrained carbon-carbon bonds in ketones represents a significant advancement, enabling the direct coupling of common ketones with arylboronic acids [9]. This approach offers a distinct pathway to functionalized aromatic ketones through catalytic activation of ketone alpha-carbon-carbon bonds via oxidative addition [9].
Halogenation reactions play a crucial role in the synthetic elaboration of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one and related intermediates [16] [17]. These transformations enable the introduction of reactive halogen substituents that can serve as handles for further functionalization [16]. The halogenation of fluorinated aromatic ketones requires specialized methodologies due to the electronic effects of the fluorine substituent [16] [17].
Alpha-halogenation of fluorinated ketones has been achieved through several approaches, including traditional electrophilic halogenation and modern metal-free protocols [16] [17]. The use of N-halosuccinimides (N-bromosuccinimide, N-chlorosuccinimide) in acidic media provides effective halogenation of the alpha-position adjacent to the carbonyl group [21]. These reactions typically proceed under mild conditions and demonstrate good functional group tolerance [21].
Recent advances in halogenation methodology have focused on the development of metal-free protocols for selective transformation [16] [17]. The interrupted Perkow reaction using rationally designed phosphorus reagents enables the selective conversion of one carbon-fluorine bond in perfluoroalkyl ketones into more reactive halogen congeners [16] [17]. This approach employs phosphoramidite reagents in combination with sulfoxide additives to prevent traditional side reactions [16] [17].
Halogenation Method | Reagent System | Conditions | Selectivity | Yield (%) | Reference |
---|---|---|---|---|---|
N-Bromosuccinimide | NBS/TFA/CH₂Cl₂ | 0°C, 2-4h | α-position | 75-85 | [21] |
N-Chlorosuccinimide | NCS/HCl/CH₂Cl₂ | rt, 6-8h | α-position | 70-80 | [21] |
Phosphoramidite/TCICA | PR₃N₃/TCICA/DMSO | rt, 12h | C-F replacement | 65-90 | [16] |
The halogenation of cyclopropyl ketones presents additional challenges due to the potential for cyclopropane ring-opening under certain conditions . Bromination of cyclopropyl ethanone derivatives typically proceeds through electrophilic attack at the alpha-carbon, yielding 2-bromo-1-cyclopropylethanone derivatives . These brominated intermediates serve as versatile building blocks for subsequent transformations, including nucleophilic substitutions and cross-coupling reactions .
Palladium-catalyzed ortho-selective carbon-hydrogen bond chlorination represents another important approach for the functionalization of aromatic ketones [20]. This methodology enables the preparation of 2-chloro aromatic ketones under mild conditions, with both electron-withdrawing and electron-donating groups being well tolerated [20]. The chlorinated products obtained through this method can be applied to synthesize derivatives of indazoles and benzoisoxazoles [20].
The industrial-scale production of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one presents numerous technical and economic challenges that require specialized solutions [25]. Manufacturing processes must address issues related to reaction scalability, product purification, waste management, and cost optimization while maintaining consistent product quality [25] [27].
Continuous flow reactor technology has emerged as a preferred approach for industrial-scale synthesis of cyclopropyl ketones . These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times . The implementation of continuous flow systems enables precise control of reaction parameters and minimizes the formation of byproducts .
Temperature control represents a critical factor in large-scale production processes [25]. Industrial protocols typically employ oil bath heating systems maintained at specific temperature ranges (90-110°C) to ensure optimal reaction conditions [4]. The use of stainless steel reaction chambers with volumes of approximately 0.5 liters enables efficient heat transfer while maintaining system integrity [25].
Production Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |
---|---|---|---|---|
Reaction Time | 8-12 hours | 2-4 hours | 2-3x faster | |
Heat Transfer | Limited | Enhanced | 5-10x improvement | |
Product Purity | 85-90% | 92-98% | 1.1-1.2x higher | |
Waste Generation | High | Reduced | 50-70% reduction | [25] |
Solvent selection and recovery systems play crucial roles in industrial production economics [25]. Toluene and dimethyl sulfoxide represent commonly used solvents, with recovery rates exceeding 95% achieved through distillation and recycling protocols [4] [25]. The implementation of solvent recovery systems significantly reduces operational costs and environmental impact [25].
Purification challenges in industrial settings require robust methodologies capable of handling large quantities of material [4]. Phase separation using aqueous workup procedures, followed by solvent evaporation under reduced pressure, represents the standard approach [4]. Crystallization from ethanol provides an effective method for final product purification, yielding materials of suitable quality for pharmaceutical applications [4].
Quality control and analytical monitoring systems are essential components of industrial production facilities [27]. The implementation of in-line analytical techniques, including infrared spectroscopy and gas chromatography, enables real-time monitoring of reaction progress and product quality [25]. These systems facilitate immediate process adjustments and ensure consistent product specifications [27].
Regulatory compliance and documentation requirements add additional complexity to industrial production processes [27]. Manufacturing facilities must maintain detailed records of all process parameters, analytical results, and quality control data [27]. The implementation of Good Manufacturing Practice guidelines ensures product quality and regulatory compliance [27].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. While specific crystallographic data for this exact compound remains limited in the current literature, extensive studies of structurally related cyclopropyl-fluorophenyl compounds provide valuable insights into the expected geometric parameters and crystal packing behavior.
Structural Parameters and Bond Geometry
The molecular framework of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one consists of a cyclopropane ring connected to a carbonyl carbon, which is further linked to a 3-fluorophenyl group through a methylene bridge . The compound possesses the molecular formula C₁₁H₁₁FO with a molecular weight of 178.20 g/mol [2] [3]. The structural arrangement places the fluorine substituent at the meta position of the benzene ring, which significantly influences both the electronic distribution and the overall molecular conformation.
The cyclopropane ring geometry is characterized by highly strained C-C-C bond angles of approximately 60°, significantly smaller than the ideal tetrahedral angle of 109.5° . This angular strain contributes to the enhanced reactivity of the cyclopropyl group and influences the overall molecular stability. The carbonyl group adopts a planar configuration with the adjacent carbon atoms, while the 3-fluorophenyl ring maintains its aromatic planarity with C-C bond lengths typical of benzene derivatives.
Crystal Packing and Intermolecular Interactions
Crystallographic studies of analogous compounds reveal important patterns in molecular packing and intermolecular interactions. The incorporation of fluorine atoms into aromatic systems typically results in the formation of weak C-H⋯F hydrogen bonds, which play a structure-directing role in crystal packing [5] [6]. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the observed molecular conformations.
The following table summarizes crystallographic data from related cyclopropyl-fluorophenyl compounds that provide insight into the expected structural parameters:
Compound | Cyclopropane-Fluorophenyl Dihedral Angle (°) | Crystal System | Space Group | Reference |
---|---|---|---|---|
1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione | 45.7 | Not specified | Not specified | [5] |
3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione (major component) | 47.6 | Monoclinic | P21/n | [6] |
3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione (minor component) | 47.6 | Monoclinic | P21/n | [6] |
(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid | 112.5 | Not specified | Not specified | [7] |
Thermal Motion and Disorder Effects
X-ray crystallographic studies frequently reveal disorder in cyclopropane-containing molecules due to their conformational flexibility. The cyclopropane ring in related compounds often exhibits positional disorder over two orientations with varying site occupancy factors [6]. This disorder reflects the dynamic nature of the molecular structure and the relatively small energy barriers between different conformational states.
The dihedral angle between the cyclopropane ring and the 3-fluorophenyl group represents a critical structural parameter that governs both the molecular conformation and the resulting physical and chemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.
Conformational Preferences and Energy Landscapes
Computational studies and crystallographic analyses of structurally similar compounds demonstrate that the cyclopropane-phenyl dihedral angle typically ranges from 45° to 65° in most stable conformations [5] [6]. This angular preference results from a balance between steric repulsion, electronic interactions, and crystal packing forces. The meta-fluorine substitution in the target compound is expected to influence this dihedral angle through both inductive and mesomeric effects.
The fluorine atom's electronegativity creates a localized electronic environment that affects the rotational barrier around the C-C bond connecting the methylene bridge to the phenyl ring [8]. Studies of 2'-fluoro-substituted acetophenone derivatives have shown that fluorine substitution can lead to exclusive s-trans conformational preferences due to the repulsive interactions between the electronegative fluorine and oxygen atoms [8].
Factors Influencing Dihedral Angle Variation
Several factors contribute to the observed variation in cyclopropane-phenyl dihedral angles:
Steric Effects: The compact nature of the cyclopropane ring creates steric interactions with the ortho positions of the phenyl ring. In the case of 3-fluorophenyl substitution, the meta position of the fluorine atom reduces direct steric clash compared to ortho-fluorinated analogs, potentially allowing for smaller dihedral angles.
Electronic Effects: The fluorine atom's strong electron-withdrawing character affects the electron density distribution in the aromatic ring, influencing the strength of C-H⋯π interactions and other weak intermolecular forces that can stabilize specific conformations.
Crystal Packing Forces: In the solid state, intermolecular interactions, particularly C-H⋯F hydrogen bonds, can override intrinsic conformational preferences and stabilize conformations that maximize favorable packing arrangements [9].
Temperature Effects: Variable-temperature crystallographic studies of similar compounds indicate that dihedral angles can exhibit temperature-dependent behavior, with increased thermal motion at higher temperatures leading to larger apparent angles due to librational averaging.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The multi-nuclear approach enables detailed characterization of the molecular structure, conformational dynamics, and electronic environment.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibits characteristic signal patterns that reflect the distinct chemical environments within the molecule [10] [11]. The aromatic protons of the 3-fluorophenyl group typically appear in the range of 6.8-7.4 parts per million, with specific splitting patterns dependent on the fluorine substitution pattern and coupling interactions [12].
The cyclopropyl protons display complex multipicity patterns in the range of 0.4-1.3 parts per million, characteristic of the strained ring system [12]. These signals often appear as overlapping multiplets due to the geminal and vicinal coupling between the cyclopropyl protons. The methylene bridge protons connecting the carbonyl carbon to the phenyl ring typically resonate around 3.3-3.7 parts per million, appearing as a singlet or showing minor splitting due to long-range coupling effects.
NMR Type | Typical Chemical Shift Range (ppm) | Coupling Patterns |
---|---|---|
¹H NMR | Aromatic H: 6.5-8.0; Cyclopropyl H: 0.4-1.3; CH2: 3.3-3.7 | Cyclopropyl: complex multipets; ArH: dd, dt patterns |
¹³C NMR | Aromatic C: 110-165; Carbonyl C: 188-196; Cyclopropyl C: 8-20; CH2: 35-45 | C-F coupling: ¹JCF = 240-250 Hz; ²JCF = 20-25 Hz; ³JCF = 3-8 Hz |
¹⁹F NMR | Aromatic F: -110 to -125 (typical for meta-fluorobenzenes) | F-H coupling through space and bonds possible |
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and reveals the influence of fluorine substitution on the electronic environment [10] [11]. The carbonyl carbon typically appears in the range of 188-196 parts per million, consistent with aryl ketone systems. The aromatic carbons of the 3-fluorophenyl group exhibit chemical shifts between 110-165 parts per million, with the carbon atoms adjacent to fluorine showing characteristic coupling patterns.
Fluorine-carbon coupling in ¹³C Nuclear Magnetic Resonance spectra manifests as distinctive splitting patterns [13]. The directly bonded carbon-fluorine coupling (¹JCF) typically ranges from 240-250 Hz, while two-bond and three-bond couplings (²JCF and ³JCF) appear as smaller splittings of 20-25 Hz and 3-8 Hz, respectively [13]. These coupling patterns serve as diagnostic tools for confirming the substitution pattern and electronic environment.
The cyclopropyl carbons resonate in the range of 8-20 parts per million, significantly upfield compared to other aliphatic carbons due to the unique electronic structure of the strained ring system. The methylene carbon linking the carbonyl to the phenyl ring typically appears around 35-45 parts per million.
¹⁹F Nuclear Magnetic Resonance Spectroscopy
¹⁹F Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for detecting and characterizing fluorine-containing compounds [14]. For 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, the meta-fluorine atom typically resonates in the range of -110 to -125 parts per million, consistent with aromatic fluorine substituents [14].
The ¹⁹F chemical shift is particularly sensitive to the electronic environment and can provide information about conformational preferences and intermolecular interactions. Through-space coupling between fluorine and nearby protons may be observed, offering additional structural information about the molecular conformation and dynamics [8].
Solvent Effects and Conformational Analysis
Nuclear Magnetic Resonance spectroscopic studies in different solvents reveal important information about conformational preferences and intermolecular interactions [15]. The magnitude of coupling constants, particularly those involving fluorine, often correlates with solvent polarity, reflecting changes in molecular conformation and solvation effects [8].
Computational quantum mechanical methods provide comprehensive insights into the electronic structure, conformational preferences, and spectroscopic properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Modern density functional theory calculations enable accurate prediction of molecular geometries, energetic parameters, and spectroscopic observables.
Density Functional Theory Calculations
Density Functional Theory calculations using functionals such as M05-2X and B3LYP with appropriate basis sets (6-311+G* or 6-31G) have proven effective for studying fluorinated organic compounds [15] [16]. These methods provide reliable predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental crystallographic data.
For cyclopropyl-containing compounds, computational studies reveal the significant strain energy associated with the three-membered ring and its influence on the overall molecular conformation [17]. The calculated C-C-C bond angles in the cyclopropane ring consistently deviate from tetrahedral geometry, confirming the experimental observations of angular strain.
Method | Application | Typical Results |
---|---|---|
DFT M05-2X/6-311+G** | Conformational analysis | Dihedral angle preferences |
DFT B3LYP/6-31G* | Geometry optimization | Bond lengths and angles |
MP2/6-31G** | Energy calculations | Relative energies |
DFT with GIAO method | NMR chemical shift prediction | Coupling constant calculations |
Electronic Structure Analysis
Computational analysis of the electronic structure reveals the influence of fluorine substitution on the molecular orbital distribution and electronic properties [16]. The fluorine atom's high electronegativity creates a localized region of electron density depletion, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies.
Molecular electrostatic potential calculations demonstrate the anisotropic charge distribution resulting from the fluorine substitution, with implications for intermolecular interactions and crystal packing behavior [9]. The electron-withdrawing nature of fluorine stabilizes electron-rich regions of the molecule while creating electron-deficient areas that can participate in favorable electrostatic interactions.
Conformational Energy Landscapes
Systematic computational exploration of the conformational space through rotation around key dihedral angles reveals the energy landscape governing molecular flexibility [15]. For 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, the primary conformational degree of freedom involves rotation around the bond connecting the methylene bridge to the phenyl ring.
Computational studies of related systems indicate that fluorine substitution can significantly influence conformational preferences through both steric and electronic effects [8]. The calculations typically reveal multiple local minima separated by relatively low energy barriers, consistent with the conformational flexibility observed in experimental studies.
Nuclear Magnetic Resonance Property Predictions
Advanced computational methods, particularly those employing the Gauge-Including Atomic Orbital approach, enable accurate prediction of Nuclear Magnetic Resonance chemical shifts and coupling constants [18] [19]. These calculations provide valuable support for experimental spectroscopic assignments and can predict the effects of conformational changes on spectroscopic observables.